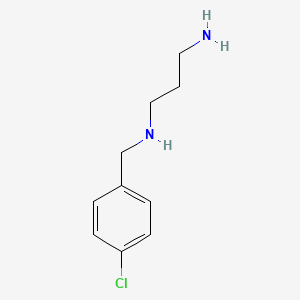

N-(4-Chlorobenzyl)propane-1,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-[(4-chlorophenyl)methyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12/h2-5,13H,1,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMASORJTUXYTIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373096 | |

| Record name | N-(4-CHLOROBENZYL)PROPANE-1,3-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61798-10-5 | |

| Record name | N-(4-CHLOROBENZYL)PROPANE-1,3-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(4-Chlorobenzyl)propane-1,3-diamine: A Technical Guide for Scientific Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and potential applications of N-(4-Chlorobenzyl)propane-1,3-diamine. The information is curated for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Properties

This compound, with the CAS number 61798-10-5, is a substituted diamine featuring a 4-chlorobenzyl group attached to a propane-1,3-diamine backbone.[1] This structure imparts a combination of aromatic and aliphatic characteristics, influencing its chemical reactivity and potential as a ligand in coordination chemistry.[2]

| Property | Value | Source |

| Molecular Formula | C10H15ClN2 | [1][3] |

| Molecular Weight | 198.69 g/mol | [1][3] |

| CAS Number | 61798-10-5 | [1] |

| Boiling Point | 306 °C | [3] |

| Density | 1.105 g/cm³ | [3] |

| Refractive Index | 1.548 | [3] |

| Flash Point | 138.9 °C | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved through the reaction of 1,3-diaminopropane with 4-chlorobenzyl chloride.[2] A generalized laboratory-scale protocol is outlined below.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

1,3-Diaminopropane

-

4-Chlorobenzyl chloride

-

Ethanol

-

Dichloromethane

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 1,3-diaminopropane in ethanol. A significant molar excess of the diamine is used to favor the formation of the monosubstituted product and minimize the dialkylated byproduct.

-

Slowly add a solution of 4-chlorobenzyl chloride in ethanol to the stirred solution of 1,3-diaminopropane at room temperature.

-

The reaction mixture is stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then subjected to purification by column chromatography on silica gel.[2] A typical eluent system for this purification is a mixture of dichloromethane and methanol (e.g., 9:1 v/v).[2]

-

Fractions containing the desired product are collected, and the solvent is evaporated to yield this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A study reports the following key peaks: 3439, 3050, 2934, 2788, 1578, 1498, 1438, 1091, 1018, and 805 cm⁻¹.[2] The bands in the 3400-3000 cm⁻¹ region are indicative of N-H stretching vibrations, while the peaks around 1600-1400 cm⁻¹ correspond to aromatic C=C stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. For this compound, the following signals have been reported (200 MHz, DMSO-d6): δ 2.07 (m, 2H, CH₂), 2.86 (m, 4H, CH₂N), 4.07 (s, 2H, CH₂Ph).[2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The mass spectrum of this compound shows a molecular ion peak consistent with its molecular weight of 198.69 g/mol . A reported mass spectrum shows significant fragments at m/z 199 (100.00%), 182 (12.71%), and 125 (76.88%).[2]

Chemical Reactivity and Potential Applications

This compound serves as a versatile building block in organic synthesis and has shown potential in the field of medicinal chemistry, particularly as a ligand for the synthesis of metal-based therapeutic agents.

Ligand for Platinum(II) Complexes

Research has demonstrated the use of this compound as a ligand in the synthesis of novel platinum(II) complexes.[2] These complexes are being investigated for their potential as antineoplastic agents.[2] The diamine ligand coordinates with the platinum center, and the physicochemical properties of the resulting complex can be tuned by the substituents on the benzyl ring.

Workflow for Platinum Complex Synthesis

Caption: Synthesis of Platinum(II) complexes using the title compound.

Safety and Handling

General Hazards:

-

Corrosive: Similar diamines are known to cause severe skin burns and eye damage.[4][5]

-

Harmful if Swallowed or in Contact with Skin: Acute toxicity is a potential hazard.[6]

-

Irritant: May cause irritation to the respiratory system.[4]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][7]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[5]

-

Handling: Avoid breathing vapors or mist. Do not ingest. Avoid contact with skin and eyes.[4][5]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][8]

References

- Benchchem. 3-[(4-Chlorobenzyl)amino]propan-1-ol | 73037-90-8.

- CymitQuimica. CAS 101-98-4: N-Benzyl-N-methylethanolamine.

- Cheméo. Chemical Properties of Ethanol, 2-[methyl(phenylmethyl)amino]- (CAS 101-98-4).

- ChemScene. 101-98-4 | 2-(Benzyl(methyl)amino)ethanol.

- ChemicalBook. N-Benzyl-N-methylethanolamine | 101-98-4.

- Shandong Minglang Chemical Co., Ltd. N-Benzyl-N-methylethanolamine CAS 101-98-4.

- ChemWhat. This compound CAS#: 61798-10-5.

- Spectrum Chemical. Safety Data Sheet.

- Fisher Scientific. SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- Echemi. This compound.

- ResearchGate. (PDF) Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents.

- BLDpharm. 61798-10-5|N1-(4-Chlorobenzyl)propane-1,3-diamine.

- PubChem. N-benzylpropane-1,3-diamine | C10H16N2 | CID 83811.

- FooDB. Showing Compound propane-1,3-diamine (FDB031131).

- PubChem. 4-Chlorobenzylamine | C7H8ClN | CID 66036.

- CLEARSYNTH. N-(4-Fluorobenzyl)propane-1,3-diamine.

- Sigma-Aldrich. 4-Chlorobenzylamine 98 104-86-9.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-Chlorobenzylamine | C7H8ClN | CID 66036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. N-Benzyl-N-methylethanolamine CAS 101-98-4 [minglangchem.com]

An In-depth Technical Guide to N-(4-Chlorobenzyl)propane-1,3-diamine

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of N-(4-Chlorobenzyl)propane-1,3-diamine (CAS Number: 61798-10-5). This document provides a detailed overview of its characteristics, a step-by-step synthesis protocol, and an exploration of its role as a ligand in the development of potential therapeutic agents.

Introduction and Chemical Identity

This compound is a substituted diamine that has garnered interest in medicinal chemistry, particularly as a ligand for the synthesis of metal-based anticancer agents.[1] Its structure, featuring a flexible propane-1,3-diamine linker and a 4-chlorobenzyl group, provides a unique combination of steric and electronic properties that can be exploited in the design of novel compounds. The presence of the chlorobenzyl group enhances its lipophilicity compared to unsubstituted analogs, which may influence its membrane permeability and pharmacological profile.[2]

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 61798-10-5 | [3] |

| Molecular Formula | C₁₀H₁₅ClN₂ | [2][3] |

| Molecular Weight | 198.69 g/mol | [2] |

| IUPAC Name | N'-[(4-chlorophenyl)methyl]propane-1,3-diamine | [4] |

| Synonyms | 1,3-Propanediamine, N-[(4-chlorophenyl)methyl]-; 3-aminopropyl-(4-chlorobenzyl)amine; N-[(4-chlorophenyl)methyl]propane-1,3-diamine; N1-(4-chlorobenzyl)propane-1,3-diamine | [3] |

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of 1,3-propanediamine with 4-chlorobenzyl chloride.[1] This procedure is a standard nucleophilic substitution reaction where the amine group of 1,3-propanediamine acts as the nucleophile.

Experimental Methodology

Objective: To synthesize this compound.

Materials:

-

1,3-Propanediamine

-

4-Chlorobenzyl chloride

-

Ethanol

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve 1,3-propanediamine in ethanol in a round-bottom flask. A molar excess of the diamine is typically used to favor monosubstitution.

-

Slowly add 4-chlorobenzyl chloride to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is then purified, typically by column chromatography, to isolate the desired this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Below is a diagram illustrating the synthesis workflow.

Caption: Synthesis Workflow for this compound.

Biological Activity and Pharmacological Potential

The primary documented application of this compound in a pharmacological context is as a ligand for the synthesis of platinum(II) complexes.[1] These complexes are investigated as potential antineoplastic agents, drawing parallels to the clinically successful drug, cisplatin.[1]

Role as a Ligand in Platinum Complexes

The diamine ligand plays a crucial role in the mechanism of action of platinum-based anticancer drugs. It is believed that the platinum complex, once inside a cancer cell, undergoes hydrolysis, allowing the platinum to bind to the DNA of the cancer cell, ultimately leading to apoptosis. The nature of the non-leaving group ligand, such as this compound, can influence the complex's stability, lipophilicity, and cellular uptake, thereby modulating its efficacy and side-effect profile.[1]

The synthesis of these platinum complexes involves the reaction of the synthesized this compound ligand with a platinum salt, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), in an aqueous solution.[1]

The logical relationship for its potential as an anticancer agent is depicted below.

Caption: Proposed Mechanism of Action for Platinum Complexes.

Safety and Handling

This compound is classified as an irritant.[2][3] While specific toxicological data for this compound is limited, information on the parent compound, 1,3-diaminopropane, suggests that it can cause severe skin burns and eye damage.[5][6] It is also harmful if swallowed or absorbed through the skin.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.[7]

Conclusion and Future Directions

This compound is a valuable building block in medicinal chemistry, particularly for the development of novel platinum-based anticancer agents. Its synthesis is straightforward, and its structure offers opportunities for further modification to fine-tune the pharmacological properties of its metal complexes. Future research could focus on exploring a wider range of metal complexes with this ligand, investigating their detailed mechanisms of action, and conducting comprehensive in vitro and in vivo studies to evaluate their therapeutic potential.

References

-

ChemWhat. This compound CAS#: 61798-10-5. [Link]

-

PubChem. N-benzylpropane-1,3-diamine. [Link]

-

de Almeida, M. V., Fontes, A. P. S., Berg, R. N., César, E. T., Felício, E. d. C. A., & de Souza Filho, J. D. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405–411. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. guidechem.com [guidechem.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. N-benzylpropane-1,3-diamine | C10H16N2 | CID 83811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of N-(4-Chlorobenzyl)propane-1,3-diamine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the molecular structure of N-(4-Chlorobenzyl)propane-1,3-diamine, a compound of interest in the synthesis of novel therapeutic agents. This document delves into its structural elucidation through spectroscopic analysis, theoretical modeling, and a detailed examination of its synthesis. The causality behind experimental choices and the interpretation of data are emphasized to provide field-proven insights for professionals in drug development and chemical research.

Introduction: A Diamine Scaffold of Pharmaceutical Interest

This compound, with the CAS number 61798-10-5, is a monosubstituted diamine that serves as a critical precursor in the synthesis of various compounds with potential pharmacological applications.[1] Its molecular framework, featuring a flexible propane-1,3-diamine chain and a rigid 4-chlorobenzyl group, provides a versatile scaffold for the design of molecules that can interact with biological targets. Notably, this compound has been utilized as a ligand in the formation of platinum(II) complexes, which are analogues of the well-known anticancer drug cisplatin, highlighting its potential in the development of novel antineoplastic agents.[2] The presence of primary and secondary amine functionalities, along with the substituted aromatic ring, offers multiple points for chemical modification, making it a valuable building block in medicinal chemistry.

Molecular Structure Elucidation

The definitive molecular structure of this compound (C₁₀H₁₅ClN₂) is established through a combination of spectroscopic methods and computational analysis.[3] These techniques provide a detailed picture of the connectivity of atoms, bond characteristics, and the overall three-dimensional arrangement of the molecule.

Spectroscopic Characterization

Spectroscopic data provides the foundational evidence for the molecular structure of this compound. The following data is synthesized from the literature, primarily from the work of de Almeida, et al. (2002).[2]

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H-NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In the ¹H-NMR spectrum of this compound, recorded in DMSO-d₆ at 200 MHz, the following key signals are observed:

-

A multiplet at approximately 2.07 ppm , corresponding to the two protons of the central methylene group (-CH₂-) of the propane chain.

-

A multiplet at around 2.86 ppm , which integrates to four protons, representing the two methylene groups adjacent to the nitrogen atoms (-CH₂N).

-

A sharp singlet at 4.07 ppm , corresponding to the two protons of the benzylic methylene group (-CH₂Ph).

-

Two doublets observed at 7.48 and 7.61 ppm , each integrating to two protons, are characteristic of the para-substituted aromatic ring.[2]

-

-

¹³C-NMR Analysis: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound in DMSO-d₆ at 50 MHz, the following chemical shifts are reported:

-

Signals for the aliphatic carbons of the propane chain are found at 23.91 ppm , 36.29 ppm , and 43.87 ppm .

-

The benzylic carbon (-CH₂Ph) resonates at 49.46 ppm .

-

The aromatic carbons show signals at 128.48 ppm , 131.89 ppm , 132.05 ppm , and 133.37 ppm , consistent with a para-substituted benzene ring.[2]

-

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are:

-

3439 cm⁻¹: This broad absorption is characteristic of the N-H stretching vibrations of the primary and secondary amines.

-

3050 cm⁻¹: Aromatic C-H stretching.

-

2934 and 2788 cm⁻¹: Aliphatic C-H stretching of the methylene groups.

-

1578, 1498, and 1438 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

1091 and 1018 cm⁻¹: C-N stretching vibrations.

-

805 cm⁻¹: This absorption is indicative of para-disubstitution on a benzene ring.[2]

2.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum shows:

-

A molecular ion peak (M⁺) at m/z 199 (100.00%) , which corresponds to the molecular weight of the compound.

-

A significant fragment at m/z 125 (76.88%) , likely corresponding to the 4-chlorobenzyl cation.

-

Another fragment at m/z 182 (12.71%) , which could result from the loss of a hydroxyl group from a hydrated species or other complex fragmentation.[2]

Summary of Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅ClN₂ | [3] |

| Molecular Weight | 198.69 g/mol | [3] |

| CAS Number | 61798-10-5 | [1] |

| Density | 1.105 g/cm³ | [3] |

| Boiling Point | 306°C at 760 mmHg | [3] |

| Refractive Index | 1.548 | [3] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. Understanding the mechanism and the rationale behind the experimental conditions is crucial for its efficient preparation.

Synthetic Pathway

A common and effective method for the synthesis of this compound involves the reaction of 1,3-diaminopropane with 4-chlorobenzyl chloride.[2]

Caption: Synthetic route to this compound.

3.1.1. Experimental Protocol

The following protocol is adapted from de Almeida, et al. (2002).[2]

-

Reaction Setup: In a round-bottom flask, dissolve 1,3-diaminopropane in a suitable solvent such as ethanol. An excess of the diamine is often used to minimize the formation of the disubstituted product.

-

Addition of Electrophile: Slowly add a solution of 4-chlorobenzyl chloride in the same solvent to the stirred solution of 1,3-diaminopropane at room temperature. The slow addition helps to control the exothermicity of the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature for an extended period, for example, 48 hours, to ensure complete reaction.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to a purification process, which may involve extraction and column chromatography to isolate the desired monosubstituted product from unreacted starting materials and the N,N'-bis(4-chlorobenzyl)propane-1,3-diamine byproduct.

3.1.2. Mechanistic Considerations

The reaction proceeds via an Sₙ2 mechanism. The primary amine group of 1,3-diaminopropane acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride. The chloride ion serves as the leaving group. The use of a large excess of 1,3-diaminopropane is a key experimental choice. Kinetically, this increases the probability of a 4-chlorobenzyl chloride molecule colliding with a molecule of 1,3-diaminopropane rather than the already monosubstituted product, thus favoring the formation of this compound.

Computational Structural Analysis

Caption: Simplified 2D graph of the atomic connectivity.

Computational studies on similar molecules suggest that the propane chain is flexible, with multiple low-energy conformations possible due to rotation around the C-C and C-N single bonds. The 4-chlorobenzyl group, in contrast, is a rigid, planar structure. The lone pairs of electrons on the nitrogen atoms are key sites for protonation and coordination with metal ions, which is fundamental to its application in forming platinum complexes.

Applications in Drug Development

The primary interest in this compound for drug development professionals lies in its role as a ligand for the synthesis of metal-based anticancer agents.[2] The rationale is that by modifying the ligands attached to a platinum(II) center, it may be possible to develop new drugs with an improved therapeutic index compared to cisplatin, potentially overcoming issues of toxicity and drug resistance. The diamine ligand plays a crucial role in the overall steric and electronic properties of the resulting platinum complex, which in turn influences its biological activity.

Conclusion

The molecular structure of this compound is well-defined by a combination of spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry. Its synthesis is straightforward, relying on a classical Sₙ2 reaction. The structural features of this molecule, particularly the presence of a flexible diamine chain and a modifiable aromatic ring, make it a valuable building block in medicinal chemistry, especially for the development of novel platinum-based anticancer agents. This guide provides a solid foundation of its chemical and structural properties for researchers and scientists working in the field of drug discovery and development.

References

-

de Almeida, M. V., Fontes, A. P. S., Berg, R. N., César, E. T., Felício, E. de C. A., & de Souza Filho, J. D. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405–411. [Link][2][4]

-

ChemWhat. (n.d.). This compound CAS#: 61798-10-5. Retrieved from [Link][1]

Sources

A Technical Guide to the Systematic Nomenclature and Chemical Context of N-(4-Chlorobenzyl)propane-1,3-diamine

Introduction to Systematic Chemical Nomenclature

In the fields of chemical research, drug development, and materials science, unambiguous communication is paramount. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic method for naming chemical compounds, ensuring that a specific name corresponds to one and only one molecular structure.[1][2] This guide provides an in-depth analysis of the IUPAC name for the compound N-(4-Chlorobenzyl)propane-1,3-diamine , deconstructing its name to illustrate the underlying principles of organic nomenclature. Furthermore, this document explores the compound's physicochemical properties, significance in research, and a representative synthetic methodology, providing a comprehensive resource for scientific professionals.

Derivation of the Systematic IUPAC Name

The name this compound is derived by applying a hierarchical set of IUPAC rules that prioritize functional groups and define the parent structure of the molecule.[1][3] The process can be broken down into logical, sequential steps.

Identification of the Principal Functional Group and Parent Structure

The first step is to identify all functional groups present in the molecule. This structure contains two primary amine (-NH₂) groups and a chloro (-Cl) substituent on a benzene ring. According to IUPAC priority rules, the amine functional group has higher seniority than a halide.[4] Consequently, the amine functionality dictates the suffix of the name.

The structure contains two amino groups attached to a three-carbon aliphatic chain. Therefore, the parent structure is a diamine of propane. The IUPAC name for this parent is propane-1,3-diamine .[5][6] The "-e" from the parent alkane "propane" is retained when followed by a multiplying prefix like "di-".[7] The locants '1' and '3' indicate the positions of the two amino groups on the propane chain.

Identification and Naming of the Substituent Group

With the parent structure established, the remaining part of the molecule is treated as a substituent. This part consists of a benzyl group (a benzene ring attached to a CH₂ group) which is itself substituted with a chlorine atom.

-

The benzyl group is the primary substituent.

-

A chlorine atom is attached to the 4th carbon of the benzene ring (para position) relative to the point of attachment of the CH₂ group.

-

This combined group is named (4-chlorobenzyl) . The parentheses are used to enclose the name of this complex substituent to avoid ambiguity.

Assignment of the Substituent Locant

The final step is to specify the point of attachment of the (4-chlorobenzyl) group to the parent propane-1,3-diamine structure. The substituent is not bonded to a carbon atom of the propane chain, but rather to one of the nitrogen atoms of the diamine. To indicate this, the locant N is used.[1][8][9][10]

If both nitrogen atoms were substituted, the locants N and N' would be used to differentiate them (e.g., N,N'-dibenzylpropane-1,3-diamine).[11][12] In this case, as only one nitrogen is substituted, the locant N is sufficient.

Assembly of the Preferred IUPAC Name (PIN)

Combining the components in the correct order—substituent with locant, followed by the parent name—yields the complete and unambiguous IUPAC name:

This compound

Visualization of the Nomenclature Process

The logical flow for determining the IUPAC name can be represented as a decision-making workflow. This diagram illustrates the hierarchical process from initial structure analysis to the final name assembly.

Sources

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 3. ochem.weebly.com [ochem.weebly.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. Showing Compound propane-1,3-diamine (FDB031131) - FooDB [foodb.ca]

- 7. CHEM-GUIDE: IUPAC system and IUPAC rules of naming of amines [chem-guide.blogspot.com]

- 8. 24.1 Naming Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. websites.nku.edu [websites.nku.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. N(1),N(3)-Bis(2,4-dichlorobenzyl)-1,3-propanediamine | C17H18Cl4N2 | CID 251413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. N,N'-Bis(benzyl)-1,3-diaminopropane | C17H22N2 | CID 151498 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-Chlorobenzyl)propane-1,3-diamine: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of N-(4-Chlorobenzyl)propane-1,3-diamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, and potential applications of this N-substituted diamine, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of N-Substituted Diamines

N-substituted diamines are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. The introduction of substituents onto the nitrogen atoms of a diamine scaffold can profoundly influence the molecule's steric and electronic properties, leading to a diverse range of biological activities and chemical functionalities. This compound, with its combination of a flexible propanediamine linker and a substituted aromatic ring, represents a key intermediate for the synthesis of novel therapeutic agents and functional materials. The presence of the chlorine atom on the benzyl group offers a site for further chemical modification and can modulate the compound's lipophilicity and metabolic stability, making it a molecule of interest for structure-activity relationship (SAR) studies in drug discovery.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 61798-10-5 | [1][2] |

| Molecular Formula | C₁₀H₁₅ClN₂ | [1] |

| Molecular Weight | 198.69 g/mol | [1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Density | 1.105 g/cm³ | [3] |

| Boiling Point | 306 °C at 760 mmHg | [3] |

| Flash Point | 138.9 °C | [3] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Solubility in water is expected to be limited due to the presence of the aromatic ring and the alkyl chain. | |

| pKa | The pKa values for the two amine groups are not experimentally determined. However, based on similar N-alkylated propane-1,3-diamines, the pKa of the primary amine is expected to be around 10-11, and the secondary amine around 8-9. |

Synthesis of this compound

The synthesis of this compound can be achieved through the direct N-alkylation of propane-1,3-diamine with 4-chlorobenzyl chloride. This method, as described by de Almeida et al. (2002), is a straightforward and efficient approach to obtaining the desired product.[4]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

Propane-1,3-diamine

-

4-Chlorobenzyl chloride

-

Ethanol

-

Sodium hydroxide

-

Dichloromethane

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve propane-1,3-diamine (2 equivalents) in ethanol.

-

Addition of Alkylating Agent: Slowly add a solution of 4-chlorobenzyl chloride (1 equivalent) in ethanol to the stirred solution of propane-1,3-diamine at room temperature. The slow addition is crucial to minimize the formation of the di-substituted product.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, add a solution of sodium hydroxide in ethanol to neutralize the hydrochloride salt formed and to deprotonate the unreacted diamine.

-

Purification: Remove the solvent under reduced pressure. The residue is then purified by silica gel column chromatography using a mixture of dichloromethane and methanol as the eluent to isolate the mono-substituted product.[4]

Chemical Reactivity and Stability

This compound exhibits reactivity characteristic of both primary and secondary amines.

-

N-Alkylation and N-Acylation: The primary amine group can undergo further alkylation or acylation reactions to produce di-substituted or acylated derivatives. This allows for the introduction of additional functional groups and the synthesis of a diverse library of compounds.

-

Coordination Chemistry: The two nitrogen atoms with their lone pairs of electrons can act as bidentate ligands, coordinating with various metal ions to form stable complexes. This property is particularly relevant in the development of metal-based catalysts and therapeutic agents.

-

Stability: The compound is generally stable under standard laboratory conditions. However, as with most amines, it is susceptible to oxidation over time and should be stored under an inert atmosphere in a cool, dark place.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Chemical Shifts in CDCl₃):

-

Aromatic Protons: Two doublets in the range of δ 7.2-7.4 ppm, corresponding to the four protons on the chlorophenyl ring.

-

Benzyl Protons: A singlet at approximately δ 3.7-3.8 ppm, corresponding to the two protons of the -CH₂- group attached to the aromatic ring.

-

Propane Chain Protons:

-

A triplet at δ 2.7-2.8 ppm for the two protons of the -CH₂- group adjacent to the secondary amine.

-

A triplet at δ 2.6-2.7 ppm for the two protons of the -CH₂- group adjacent to the primary amine.

-

A pentet at δ 1.6-1.7 ppm for the central -CH₂- group of the propane chain.

-

-

Amine Protons: Broad singlets that can appear over a wide range (δ 1.0-3.0 ppm) and may exchange with D₂O.

¹³C NMR (Expected Chemical Shifts in CDCl₃):

-

Aromatic Carbons: Signals in the range of δ 128-140 ppm, including the carbon bearing the chlorine atom (ipso-carbon) and the other aromatic carbons.

-

Benzyl Carbon: A signal around δ 53-54 ppm for the -CH₂- group attached to the aromatic ring.

-

Propane Chain Carbons:

-

A signal around δ 48-50 ppm for the -CH₂- group adjacent to the secondary amine.

-

A signal around δ 40-42 ppm for the -CH₂- group adjacent to the primary amine.

-

A signal around δ 32-34 ppm for the central -CH₂- group.

-

Infrared (IR) Spectroscopy

Expected Characteristic Absorption Bands (cm⁻¹):

-

N-H Stretching: Two bands in the region of 3300-3400 cm⁻¹ for the primary amine (-NH₂) and a single, weaker band around 3300 cm⁻¹ for the secondary amine (-NH-).

-

C-H Stretching (Aromatic): Peaks above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.

-

N-H Bending: A band around 1600 cm⁻¹.

-

C=C Stretching (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: Bands in the 1000-1250 cm⁻¹ region.

-

C-Cl Stretching: A band in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z 198 (and an M+2 peak at m/z 200 due to the ³⁷Cl isotope).

-

Major Fragment Ions:

-

Loss of a chlorine atom (m/z 163).

-

Cleavage of the C-N bond to form the 4-chlorobenzyl cation (m/z 125), which is expected to be a prominent peak.

-

Fragmentation of the propanediamine chain, leading to various smaller amine-containing fragments.

-

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of compounds with potential therapeutic applications.

-

Anticancer Agents: N-substituted diamines are known to coordinate with platinum, forming complexes that can act as anticancer agents. The structural modifications on the diamine ligand can influence the cytotoxicity and pharmacological properties of these platinum complexes.[4]

-

Enzyme Inhibitors: The diamine scaffold can be incorporated into molecules designed to inhibit specific enzymes by interacting with the active site. The 4-chlorobenzyl group can provide crucial hydrophobic and electronic interactions.

-

Ligands for Asymmetric Catalysis: Chiral versions of N-substituted diamines are valuable ligands in asymmetric catalysis, enabling the stereoselective synthesis of complex molecules, which is a critical aspect of modern drug development.

Conclusion

This compound is a key chemical intermediate with a rich profile of physical, chemical, and spectroscopic properties. Its straightforward synthesis and the reactivity of its dual amine functionalities make it an attractive starting material for the development of novel compounds in the pharmaceutical and chemical industries. This guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their research endeavors.

References

-

ChemWhat. This compound CAS#: 61798-10-5. Available from: [Link]

-

de Almeida, M. V., Fontes, A. P. S., Berg, R. N., Cesar, E. T., Felicio, E. de C. A., & de Souza Filho, J. D. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405–411. Available from: [Link]

-

PubChem. N-benzylpropane-1,3-diamine. National Center for Biotechnology Information. PubChem Compound Database; CID=83811. Available from: [Link]

Sources

N-(4-Chlorobenzyl)propane-1,3-diamine derivatives and analogs

An In-depth Technical Guide to N-(4-Chlorobenzyl)propane-1,3-diamine Derivatives and Analogs

Introduction

The this compound scaffold is a versatile chemical structure that has garnered significant interest in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, biological activities, and therapeutic potential, aimed at researchers, scientists, and professionals in drug development.

Chemical Identity and Core Structure

The core structure consists of a propane-1,3-diamine linker with a 4-chlorobenzyl group attached to one of the nitrogen atoms. The presence of the chlorine atom on the benzyl ring, the flexible propanediamine chain, and the remaining primary amine group offer multiple points for chemical modification, making it an attractive starting point for the development of diverse analogs.

The fundamental chemical properties of the parent compound, N-benzylpropane-1,3-diamine, are well-documented.[1] The introduction of a chloro-substituent on the benzene ring is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, which can significantly influence its biological activity.

Significance and Therapeutic Potential

Derivatives of this compound have shown promise in several therapeutic areas. Notably, they have been investigated as ligands in platinum-based anticancer agents.[2][3] The rationale behind this approach is that the diamine ligand can influence the stability, solubility, and ultimately the anticancer activity of the platinum complex.

Furthermore, the broader class of 1,3-diamines has been explored for a range of biological activities, including antiarrhythmic, anticonvulsant, and neuroprotective effects.[4] The structural similarity of this compound to other biologically active molecules suggests its potential for broader therapeutic applications. For instance, related structures have demonstrated antimicrobial and antifungal properties.[5][6]

Synthesis and Characterization

The synthesis of this compound and its derivatives is typically achieved through well-established organic chemistry methodologies.

General Synthesis Strategies

Two primary synthetic routes are commonly employed:

-

Reductive Amination: This involves the reaction of 4-chlorobenzaldehyde with propane-1,3-diamine to form a Schiff base, which is then reduced to the desired secondary amine. This method is often favored for its efficiency and mild reaction conditions.

-

Nucleophilic Substitution: This route involves the reaction of a 4-chlorobenzyl halide (e.g., chloride or bromide) with propane-1,3-diamine. The diamine acts as a nucleophile, displacing the halide to form the target compound. Careful control of stoichiometry is necessary to minimize the formation of the disubstituted product.

A general workflow for the synthesis is depicted below:

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative example of the synthesis of this compound.

Materials:

-

4-Chlorobenzaldehyde

-

Propane-1,3-diamine[7]

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Schiff Base Formation: Dissolve 4-chlorobenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer. To this solution, add propane-1,3-diamine (1.1 equivalents) dropwise at room temperature. Stir the reaction mixture for 2-3 hours. The formation of the Schiff base can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) in small portions. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Synthesis of Analogs and Derivatives

The core structure can be readily modified to generate a library of analogs. For example, N,N'-disubstituted derivatives can be synthesized by adjusting the stoichiometry of the starting materials.[8][9] Additionally, the propane-1,3-diamine backbone can be modified, for instance, by introducing a hydroxyl group to create a 2-hydroxy-1,3-propanediamine analog.[10]

Characterization Techniques

The synthesized compounds are typically characterized using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure of the molecule. For this compound, characteristic signals include those for the aromatic protons of the chlorobenzyl group, the benzylic protons, and the aliphatic protons of the propanediamine chain.[2][3]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.[2][3]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as N-H and C-H bonds.[2][3]

Biological Activities and Therapeutic Applications

The this compound scaffold has been incorporated into molecules with a range of biological activities.

Anticancer Activity

A significant area of investigation for this compound and its analogs is their use as ligands in platinum(II) complexes, which are potential antineoplastic agents.[2][3] These complexes are analogs of the well-known anticancer drug cisplatin. The rationale is that modifying the diamine ligand can alter the pharmacological properties of the platinum complex, potentially leading to improved efficacy, reduced side effects, and circumvention of resistance mechanisms.[3]

While specific cytotoxicity data for this compound itself is not extensively reported in the provided search results, platinum complexes containing this ligand have been synthesized and are expected to exhibit anticancer activity.[2][3] For instance, related platinum(II) complexes with a 2-hydroxy-1,3-propanediamine carrier have shown significant cytotoxicity against various cancer cell lines, in some cases exceeding the activity of carboplatin.[10]

Antimicrobial Activity

A derivative of N-(4-chlorobenzyl)aniline, specifically N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine, has demonstrated in vitro and in vivo antifungal activity.[5] This suggests that the N-(4-chlorobenzyl) moiety can be a key pharmacophore for antifungal agents.

The broader class of 1,3-diamines and their derivatives has been investigated for antibacterial activity. For example, 1,3-bis(aryloxy)propan-2-amines have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11] Another study highlighted the antimicrobial action of a novel arginine-based surfactant containing a propane-1,3-diamine linker.[6]

Other Potential Therapeutic Applications

The 1,3-diamine scaffold is present in molecules with a wide range of therapeutic effects, including:

-

Antiarrhythmic activity

-

Anticonvulsant properties

-

Sodium channel blockers

-

Neuroprotective activity [4]

These findings suggest that this compound and its analogs warrant further investigation for these and other therapeutic applications.

Mechanism of Action

The mechanism of action of this compound derivatives depends on the specific therapeutic application.

As Ligands in Metal-Based Chemotherapeutics

When incorporated into platinum(II) complexes, the primary mechanism of anticancer activity is believed to be similar to that of cisplatin. The complex enters the cell, where the chloride ligands are hydrolyzed, allowing the platinum to bind to DNA, forming intra- and inter-strand crosslinks. These DNA adducts disrupt DNA replication and transcription, ultimately leading to apoptosis. The this compound ligand modulates the reactivity and cellular uptake of the platinum complex.

Antimicrobial Mechanisms of Action

For antimicrobial applications, the mechanism is likely multifactorial. The lipophilic 4-chlorobenzyl group can facilitate the partitioning of the molecule into the microbial cell membrane. The diamine portion can interact with negatively charged components of the cell membrane, such as phospholipids and teichoic acids in Gram-positive bacteria, leading to membrane disruption, leakage of cellular contents, and cell death.[6]

A generalized screening workflow for identifying the biological activity of novel diamine compounds is presented below:

Structure-Activity Relationships (SAR)

While a comprehensive SAR study specifically for this compound derivatives is not yet available in the public domain, some general principles can be inferred from related compounds. For instance, in the context of substituted N-benzylanilines, the steric and electronic effects of the aromatic substituents play a crucial role in their metabolism and biological activity.[12] It is plausible that modifications to the 4-chlorobenzyl group, such as altering the position or nature of the halogen substituent, or introducing other functional groups, would significantly impact the biological activity of this compound derivatives. Similarly, modifications to the propane-1,3-diamine linker, such as changing its length or introducing substituents, could influence the compound's flexibility and ability to interact with biological targets.

Future Directions and Perspectives

This compound and its analogs represent a promising class of compounds with potential applications in oncology and infectious diseases. Future research efforts could focus on:

-

Synthesis of a diverse library of analogs to systematically explore the structure-activity relationships.

-

Comprehensive in vitro and in vivo evaluation of these compounds against a broader range of cancer cell lines and microbial pathogens.

-

Elucidation of the precise mechanisms of action for their anticancer and antimicrobial activities.

-

Pharmacokinetic and toxicological studies to assess their drug-like properties and safety profiles.

The versatility of the this compound scaffold makes it a valuable platform for the discovery and development of novel therapeutic agents.

References

-

de Almeida, M. V., Fontes, A. P. S., Berg, R. N., César, E. T., Felício, E. d. C. A., & de Souza Filho, J. D. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propanediamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405-411. [Link]

-

Panico, S., Villa, A., Simonetti, N., Porretta, G. C., & Scalzo, M. (1990). Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. Drugs under experimental and clinical research, 16(4), 181–186. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83811, N-benzylpropane-1,3-diamine. PubChem. Retrieved January 17, 2026, from [Link].

-

ChemWhat. (n.d.). This compound CAS#: 61798-10-5. ChemWhat. Retrieved January 17, 2026, from [Link]

-

Damani, L. A., & Crooks, P. A. (1982). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica, 12(9), 527-535. [Link]

-

de Almeida, M. V., Fontes, A. P. S., Berg, R. N., César, E. T., Felício, E. d. C. A., & de Souza Filho, J. D. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. ResearchGate. [Link]

-

Linares-Oñate, C., et al. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Molbank, 2023(1), M1544. [Link]

- Patel, R. J., & Patel, P. S. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Chemical and Pharmaceutical Research, 3(4), 868-874.

-

Tyszka-Gumkowska, A., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(11), 3185. [Link]

-

Rivera, A., Miranda-Carvajal, I., & Ríos-Motta, J. (2016). Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol. International Journal of Chemistry, 8(4), 62. [Link]

-

Wikipedia contributors. (2023, December 2). 1,3-Diaminopropane. In Wikipedia, The Free Encyclopedia. Retrieved 00:00, January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 251413, N(1),N(3)-Bis(2,4-dichlorobenzyl)-1,3-propanediamine. PubChem. Retrieved January 17, 2026, from [Link].

-

Lavorato, S. N., et al. (2018). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. Journal of Applied Microbiology, 125(1), 93-102. [Link]

-

Oganesyan, E. T., et al. (2019). Synthesis and Cardiotropic Activity of N,N′-Diarylpropane-1,3-Diamines. Pharmaceutical Chemistry Journal, 53, 203–208. [Link]

-

Li, Y., et al. (2011). Synthesis and anticancer activity of [2-hydroxy-1,3-diaminopropane-kappa 2N,N'] platinum(II) complexes. European Journal of Medicinal Chemistry, 46(9), 3744-3750. [Link]

-

Zhang, Y., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5489. [Link]

-

Castillo, J. A., et al. (2006). Comparative study of the antimicrobial activity of bis(Nalpha-caproyl-L-arginine)-1,3-propanediamine dihydrochloride and chlorhexidine dihydrochloride against Staphylococcus aureus and Escherichia coli. The Journal of Antimicrobial Chemotherapy, 57(4), 691-698. [Link]

-

German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area. (2023). N′-(3-Aminopropyl)-N′-dodecylpropane-1,3-diamine. The MAK-Collection for Occupational Health and Safety. [Link]

Sources

- 1. N-benzylpropane-1,3-diamine | C10H16N2 | CID 83811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative study of the antimicrobial activity of bis(Nalpha-caproyl-L-arginine)-1,3-propanediamine dihydrochloride and chlorhexidine dihydrochloride against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. N(1),N(3)-Bis(2,4-dichlorobenzyl)-1,3-propanediamine | C17H18Cl4N2 | CID 251413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and anticancer activity of [2-hydroxy-1,3-diaminopropane-kappa 2N,N'] platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships in the formation of amides from substituted N-benzylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-Chlorobenzyl)propane-1,3-diamine: Synthesis, Characterization, and Applications

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Chlorobenzyl)propane-1,3-diamine is a substituted diamine that has garnered interest as a ligand in coordination chemistry, particularly in the development of potential therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and documented applications. While the initial discovery and early history of this specific compound are not extensively detailed in publicly available literature, this guide consolidates the existing scientific knowledge, with a focus on its preparation and role in the synthesis of platinum-based complexes with potential antineoplastic activity. This document serves as a valuable resource for researchers in medicinal chemistry, pharmacology, and materials science.

Introduction: The Significance of N-Substituted Propane-1,3-diamines

The propane-1,3-diamine scaffold is a fundamental building block in organic and medicinal chemistry. Its two primary amine groups provide versatile handles for the introduction of various substituents, leading to a vast chemical space of derivatives with diverse biological activities. N-substitution of propane-1,3-diamine can significantly modulate the parent molecule's physicochemical properties, such as lipophilicity, basicity, and conformational flexibility. These modifications are crucial for tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The introduction of a benzyl group, and particularly a substituted benzyl group like 4-chlorobenzyl, imparts a combination of aromatic and lipophilic character. The chlorine atom at the para position of the benzene ring can influence electronic properties and metabolic stability, making this compound an intriguing ligand for metal coordination and a potential pharmacophore in its own right.

Discovery and History

The specific discovery and early history of this compound are not well-documented in readily accessible scientific literature. Its CAS number is 61798-10-5[1]. The compound gained notable attention in the early 21st century through the work of de Almeida and colleagues, who synthesized it as a ligand for platinum(II) complexes with potential as antineoplastic agents[2]. This research, published in 2002, provides the most detailed public record of its synthesis and characterization[2]. Prior to this, the compound's existence was likely as a chemical intermediate or part of broader chemical libraries, without a specific, high-profile application that would have warranted dedicated publications.

The history of this compound is therefore intrinsically linked to the ongoing search for new anticancer drugs, particularly those that can overcome the limitations of existing platinum-based therapies like cisplatin.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is essential for its application in research and development. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅ClN₂ | [1] |

| Molecular Weight | 198.70 g/mol | Santa Cruz Biotechnology |

| CAS Number | 61798-10-5 | [1] |

| Appearance | Not specified in literature; likely an oil or low-melting solid | General chemical knowledge |

| Boiling Point | 306°C at 760 mmHg (Predicted) | Guidechem |

| Density | 1.105 g/cm³ (Predicted) | Guidechem |

| Refractive Index | 1.548 (Predicted) | Guidechem |

| LogP | 1.76 (Predicted) | Guidechem |

| InChI | InChI=1S/C10H15ClN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12/h2-5,13H,1,6-8,12H2 | Guidechem |

| Canonical SMILES | C1=CC(=CC=C1CNCCCN)Cl | Guidechem |

Synthesis of this compound

The synthesis of this compound is a straightforward nucleophilic substitution reaction. The protocol detailed by de Almeida et al. (2002) serves as the primary reference for its preparation[2].

Reaction Scheme

The synthesis involves the mono-N-alkylation of 1,3-diaminopropane with 4-chlorobenzyl chloride.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is adapted from the work of de Almeida et al. (2002)[2].

Materials:

-

1,3-Diaminopropane (H₂N(CH₂)₃NH₂)

-

4-Chlorobenzyl chloride (ClC₆H₄CH₂Cl)

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobenzyl chloride in ethanol.

-

Addition of Diamine: To the stirred solution, add a significant molar excess of 1,3-diaminopropane. The excess diamine acts as both the nucleophile and a base to neutralize the hydrochloric acid formed during the reaction, thereby minimizing the formation of the dialkylated product.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove the ethanol.

-

The resulting residue is treated with a suitable aqueous base (e.g., NaOH solution) to deprotonate the ammonium salts and then extracted with an organic solvent such as diethyl ether or dichloromethane.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

-

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization Data

The following characterization data has been reported for this compound[2]:

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3439, 3050, 2934, 2788, 1578, 1498, 1438, 1091, 1018, 805.

-

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy (200 MHz, DMSO-d₆, δ): 2.07 (m, 2H, CH₂), 2.86 (m, 4H, CH₂N), 4.07 (s, 2H, CH₂Ph).

Applications in Drug Development: Ligand for Antineoplastic Agents

The primary documented application of this compound is as a ligand in the synthesis of platinum(II) complexes with potential anticancer activity[2].

Rationale for Use as a Ligand

The pioneering anticancer drug cisplatin (cis-[PtCl₂(NH₃)₂]) exerts its therapeutic effect by binding to DNA, leading to apoptosis in cancer cells. However, its efficacy is limited by side effects and the development of drug resistance. This has spurred the development of second and third-generation platinum-based drugs with improved therapeutic indices.

The use of bidentate diamine ligands, such as derivatives of propane-1,3-diamine, in place of the ammine ligands in cisplatin can significantly alter the resulting complex's properties. The N-(4-chlorobenzyl) substituent introduces a bulky, lipophilic group that can influence the complex's:

-

Cellular uptake and distribution: Increased lipophilicity can enhance membrane permeability.

-

DNA binding kinetics and mode: The steric bulk of the ligand can affect how the platinum center interacts with DNA.

-

Spectrum of activity: Modified ligands can lead to activity against cisplatin-resistant cancer cell lines.

Synthesis of the Platinum(II) Complex

The synthesis of the platinum(II) complex involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with this compound in an aqueous medium[2].

Caption: Formation of the platinum(II) complex.

Potential Mechanism of Action

While detailed mechanistic studies on the specific complex of this compound are not extensively published, it is hypothesized to act in a manner analogous to other platinum-based drugs.

Caption: Postulated mechanism of action for the platinum complex.

The complex is expected to be taken up by cancer cells, where it undergoes hydrolysis (aquation) to form a more reactive species. This activated complex then binds to purine bases on DNA, primarily guanine, forming adducts that create kinks in the DNA structure. These distortions inhibit DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).

Future Perspectives and Conclusion

This compound represents a valuable, yet likely under-explored, chemical entity. Its primary application to date has been in the context of platinum-based anticancer agents. Future research could expand upon this in several directions:

-

Exploration of other metal complexes: The ligand's coordination properties could be leveraged to form complexes with other transition metals (e.g., ruthenium, gold, palladium) that have shown promise as therapeutic agents.

-

Development of derivatives: Further modification of the propane-1,3-diamine backbone or the benzyl ring could lead to new compounds with enhanced biological activity or different pharmacological profiles.

-

Investigation of intrinsic biological activity: The compound itself, or its simple salts, may possess inherent biological activity that has yet to be investigated.

References

-

ChemWhat. This compound CAS#: 61798-10-5. [Link]

-

de Almeida, M. V., Fontes, A. P. S., Berg, R. N., César, E. T., Felício, E. de C. A., & de Souza Filho, J. D. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405–411. [Link]

Sources

Methodological & Application

experimental protocol for synthesizing N-(4-Chlorobenzyl)propane-1,3-diamine

An Application Note for the Synthesis of N-(4-Chlorobenzyl)propane-1,3-diamine

Introduction

This compound is a substituted diamine that serves as a valuable building block in synthetic chemistry. Its structural motif is of interest in medicinal chemistry and materials science, notably as a ligand in the synthesis of metal complexes with potential antineoplastic properties.[1][2] This guide provides a detailed, field-tested protocol for the synthesis of this compound via a one-pot reductive amination reaction, a cornerstone method for C-N bond formation.[3][4]

Reductive amination is the method of choice for this transformation as it offers high selectivity and typically proceeds under mild conditions, avoiding the common pitfalls of direct alkylation, such as over-alkylation and the formation of quaternary ammonium salts.[5] The protocol herein employs 4-chlorobenzaldehyde and propane-1,3-diamine as starting materials and utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.

Reaction Principle: Reductive Amination

The synthesis proceeds via a two-step, one-pot process. First, the primary amine of propane-1,3-diamine performs a nucleophilic attack on the carbonyl carbon of 4-chlorobenzaldehyde. This is followed by dehydration to form a Schiff base (or the corresponding protonated iminium ion). The reaction is designed with an excess of the diamine to statistically favor mono-substitution.

In the second step, the in situ generated iminium ion is selectively reduced by sodium triacetoxyborohydride. This reducing agent is particularly well-suited for this reaction because it is less reactive towards aldehydes and ketones but highly effective for reducing protonated imines, allowing the entire sequence to be performed efficiently in a single reaction vessel.[5]

Safety and Hazard Analysis

This protocol involves hazardous materials that require strict adherence to safety procedures. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.

| Reagent | Primary Hazards |

| 4-Chlorobenzaldehyde | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8] Combustible at high temperatures.[6] |

| Propane-1,3-diamine | Flammable liquid and vapor. Fatal in contact with skin. Causes severe skin burns and eye damage.[9][10][11][12] |

| Sodium Triacetoxyborohydride | In contact with water, releases flammable gases which may ignite spontaneously. Causes skin and serious eye irritation.[13][14][15][16] |

| Dichloromethane (DCM) | Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. |

Materials and Equipment

Reagents

-

4-Chlorobenzaldehyde (≥98%)

-

Propane-1,3-diamine (≥99%)

-

Sodium triacetoxyborohydride (97%)

-

Dichloromethane (DCM), anhydrous (≥99.8%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (230-400 mesh)

-

Solvents for chromatography (DCM, Methanol)

-

Deuterated chloroform (CDCl₃) for NMR analysis

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Glass funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Glass chromatography column

-

TLC plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

Experimental Protocol

This procedure is designed for a ~10 mmol scale synthesis.

Reagent Quantities

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-Chlorobenzaldehyde | 140.57 | 1.41 g | 10.0 | 1.0 |

| Propane-1,3-diamine | 74.12 | 2.22 g (2.5 mL) | 30.0 | 3.0 |

| Sodium Triacetoxyborohydride | 211.94 | 2.54 g | 12.0 | 1.2 |

| Dichloromethane (DCM) | - | 50 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.41 g, 10.0 mmol).

-

Dissolution : Add 50 mL of anhydrous dichloromethane to the flask and stir until the aldehyde is fully dissolved.

-

Amine Addition : Add propane-1,3-diamine (2.22 g, 30.0 mmol) to the solution. Stir the mixture at room temperature for 20 minutes to facilitate the formation of the intermediate Schiff base.

-

Reductant Addition : Carefully add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) to the stirring solution in three equal portions over 15 minutes. Note : This reagent is water-reactive; ensure all glassware is dry and perform additions under an inert atmosphere if possible.[13][16] The reaction is mildly exothermic.

-

Reaction Monitoring : Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress by TLC (eluent: 9:1 DCM/Methanol), checking for the consumption of the starting aldehyde.

-

Quenching : Once the reaction is complete, carefully quench it by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of DCM.

-

Washing : Combine all organic extracts and wash them with 50 mL of brine.

-

Drying and Concentration : Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

-

Purification : Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of 95:5 to 90:10 dichloromethane/methanol to isolate the pure product.

-

Final Product : Combine the pure fractions and remove the solvent in vacuo to yield this compound as a clear or pale yellow oil.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. The following data are consistent with the expected product structure.[1][2]

-

Appearance : Colorless to pale yellow oil.

-

¹H-NMR (DMSO-d₆, 200 MHz):

-

δ 7.61 (d, 2H, Ar-H)

-

δ 7.48 (d, 2H, Ar-H)

-

δ 4.07 (s, 2H, CH₂Ph)

-

δ 2.86 (m, 4H, CH₂N)

-

δ 2.07 (m, 2H, CH₂)

-

-

¹³C-NMR (DMSO-d₆, 50 MHz):

-

δ 133.37, 132.05, 131.89, 128.48 (Aromatic C)

-

δ 49.46 (CH₂Ph)

-

δ 43.87 (CH₂N)

-

δ 36.29 (CH₂N)

-

δ 23.91 (CH₂)

-

-

IR (KBr, cm⁻¹): 3439, 3050, 2934, 2788, 1578, 1498, 1438, 1091, 1018, 805.[1][2]

-

Mass Spectrometry (m/z, %) : 199 ([M+H]⁺, 100.00), 182 (12.71), 125 (76.88).[1][2]

Conclusion

This application note details a robust and efficient protocol for the synthesis of this compound via reductive amination. The one-pot nature of the reaction, coupled with the use of a mild and selective reducing agent, makes this a reliable method for obtaining the target compound in good yield and purity. The provided workflow and characterization data serve as a comprehensive guide for researchers in synthetic and medicinal chemistry.

References

-

Cole-Parmer. Material Safety Data Sheet - Sodium triacetoxyborohydride. [Link]

-

Sciencelab.com, Inc. Material Safety Data Sheet - 4-chloro benzaldehyde 98%. [Link]

-

Carl Roth GmbH. 112030 - Sodium triacetoxyborohydride - Safety Data Sheet. [Link]

-

Loba Chemie. SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. [Link]

-

SDFine. 4-CHLOROBENZALDEHYDE Safety Data Sheet. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 1,3-Diaminopropane. [Link]

-

ChemWhat. This compound CAS#: 61798-10-5. [Link]

-

de Almeida, M. V., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405-411. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

Abdel-Magid, A. F., & Mehrman, S. J. (2006). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1836. [Link]

-

de Almeida, M. V., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. National Institutes of Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gctlc.org [gctlc.org]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. chemos.de [chemos.de]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. lifechempharma.com [lifechempharma.com]

- 14. aksci.com [aksci.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. lobachemie.com [lobachemie.com]

analytical techniques for N-(4-Chlorobenzyl)propane-1,3-diamine characterization

An In-Depth Guide to the Analytical Characterization of N-(4-Chlorobenzyl)propane-1,3-diamine

Authored by: A Senior Application Scientist

Introduction: this compound is a diamine derivative with significant potential in synthetic chemistry, particularly as a ligand in the formation of metal complexes for applications such as catalysis and potential therapeutic agents.[1][2] Its structural integrity and purity are paramount for reproducible and reliable downstream applications. This document provides a comprehensive guide to the essential analytical techniques required for the unambiguous characterization and purity assessment of this compound, designed for researchers and professionals in chemical synthesis and drug development.

The molecular structure consists of a 4-chlorobenzyl group attached to one of the nitrogen atoms of a propane-1,3-diamine backbone. The key to its characterization lies in a multi-technique approach to confirm the connectivity of these structural motifs, verify its molecular weight, and quantify any potential impurities.

| Compound Property | Value | Source |

| Molecular Formula | C₁₀H₁₅ClN₂ | ChemWhat[3] |

| Molecular Weight | 198.69 g/mol | ChemWhat[3] |

| CAS Number | 61798-10-5 | ChemWhat[3] |

This guide will detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for a thorough evaluation of this compound.

Caption: Workflow for this compound Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the cornerstone for determining the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for providing a complete picture of the carbon-hydrogen framework.

Rationale for Experimental Choices

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the diamine and its amine protons (NH and NH₂) are often observable, unlike in D₂O where they would exchange.[1][2] Chloroform-d (CDCl₃) is also a suitable alternative.

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz for ¹H) provides better signal dispersion, which is crucial for resolving the multiplets of the propyl chain protons.[1][4]

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard ¹H spectrum over a range of 0-10 ppm.

-

The number of scans can be set to 16 or 32 for a good signal-to-noise ratio.

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with an exponential function to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shifts to the residual solvent peak (DMSO at ~2.50 ppm).